2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride
Description
Properties
Molecular Formula |
C15H20Cl2N2O |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-chloro-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-13-15(19)18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14;/h1-7H,8-13H2;1H/b7-4+; |
InChI Key |
MIOZZVGBBMQHMW-KQGICBIGSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCl.Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in oxidation reactions, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted piperazine derivatives.
Oxidation Reactions: Products include oxides or ketones.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Key Observations
In contrast, the isopropyl substituent (C₉H₁₇Cl₂N₂O) reduces molecular weight and complexity, favoring improved bioavailability . Methoxy groups in the dimethoxy analog (C₁₇H₂₂Cl₂N₂O₃) increase lipophilicity, which could enhance blood-brain barrier penetration .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic substitution of piperazine derivatives with chloroacetyl chloride, using bases like DIPEA or triethylamine .
- Heterocyclic substituents (e.g., pyrimidin-2-yl in C₁₆H₁₅ClN₄O) require pre-functionalized piperazine precursors, adding synthetic steps .
Physicochemical Properties :
- Predicted collision cross-sections (CCS) for thiophene-containing analogs (e.g., 156.6 Ų) suggest compact molecular geometries compared to bulkier substituents like cinnamyl .
- Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays .
Research Implications
- Pharmacological Potential: The cinnamyl group’s conjugated double bond may confer unique binding kinetics in serotonin or dopamine receptors, similar to styryl-containing antipsychotics .
- Structure-Activity Relationships (SAR) : Substitutions at the 4-position of piperazine significantly alter bioactivity. For example, pyrimidinyl groups (C₁₆H₁₅ClN₄O) could introduce hydrogen-bonding interactions, enhancing target specificity .
Biological Activity
2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its diverse pharmacological properties. The presence of a chloro group and a phenylpropene moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety is often associated with neuroactive properties, while the chloro substituent may enhance binding affinity and selectivity.
Receptor Interactions
Research indicates that compounds containing piperazine can act as antagonists or agonists at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction may lead to effects on mood regulation and cognitive functions.
Enzyme Inhibition
Studies have shown that similar compounds exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism, which could contribute to their therapeutic effects in conditions such as anxiety and depression.
Structure-Activity Relationships (SAR)
The SAR studies conducted on related compounds suggest that modifications to the piperazine ring and the introduction of substituents can significantly influence the biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances the potency against specific targets.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | High affinity for 5-HT receptors |
| Compound B | Structure B | Moderate inhibition of dopamine transporters |
| 2-chloro... | Current Compound | Potential anti-anxiety effects |
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Anti-Anxiety Effects : In a controlled study involving animal models, this compound demonstrated significant reductions in anxiety-like behaviors when administered at varying doses. The results indicated a dose-dependent response with an optimal dosage range identified for maximum efficacy.
- Neuroprotective Properties : Another study investigated the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms, thereby highlighting its potential in treating neurodegenerative diseases.
- Anticancer Activity : Preliminary investigations into the anticancer properties revealed that this compound exhibited cytotoxic effects against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
